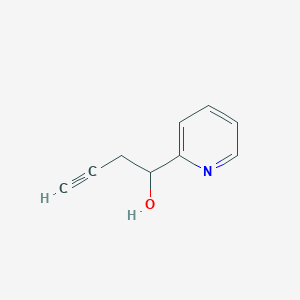

1-(吡啶-2-基)丁-3-炔-1-醇

描述

“1-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the molecular formula C9H9NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their varied medicinal applications .

Synthesis Analysis

The synthesis of “1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds often involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . In one study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)but-3-yn-1-ol” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

“1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds are key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules . They are used as precursors to a number of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)but-3-yn-1-ol” can be determined using various analytical techniques. For instance, its density, melting point, and boiling point can be determined .科学研究应用

分子结构研究

- 晶体结构中的分子缔合:1-(吡啶-2-基)丁-3-炔-1-醇表现出独特的分子缔合。例如,1-(吡啶-2-基)四唑通过晶体结构中独特的 C-H⋯N 相互作用缔合,形成片状结构 (Rizk, Kilner, & Halcrow, 2005)。

光电应用

- 磷光 OLED 的开发:吡啶-2-基团已被用于合成用于 OLED 的杂配 Ir(III) 金属配合物。由于其独特的光物理性质,这些化合物有望用于制造高性能天蓝色和白色发光 OLED (Chang 等,2013)。

催化和功能材料

多功能材料的合成:吡啶-2-基化合物的衍生物已被用于制造多功能自旋翻转开关,以及各种功能材料和表面结构的自组装,特别是在生物医学传感器和催化中 (Halcrow, 2014)。

用于 PhOLED 的双极性主体材料:该化合物已被用于构建双极性主体材料,用于磷光有机发光二极管 (PhOLED),在光电应用中表现出显着的潜力 (Li, Li, Liu, & Jin, 2016)。

光化学研究

- 光致互变异构化研究:对 2-(1H-吡唑-5-基)吡啶衍生物的研究揭示了复杂的化学反应,包括激发态分子内质子转移,证明了该化合物在光化学研究中的重要性 (Vetokhina 等,2012)。

配体合成和结构表征

- 配位化学的配体合成:与 1-(吡啶-2-基)丁-3-炔-1-醇相关的化合物的合成和结构表征在开发用于配位化学和金属络合研究的新配体方面具有重要意义 (Qiao-r, 2014)。

机械发光材料

- 机械发光 OLED 的开发:在机械发光材料,特别是 Pt(II) 荧光粉的合成中使用,为 OLED 技术开辟了新途径。这些材料表现出独特的光致发光和机械发光特性,有利于高级 OLED 应用 (Huang 等,2013)。

核磁共振波谱和有机催化

- 核磁共振分配和有机催化:该化合物已在核磁共振波谱中进行研究,有助于更深入地了解新型有机催化剂的结构,这些催化剂可有效催化不对称反应 (Yan-fang, 2008)。

配位化学

- 与金属的络合研究:对 1-(吡啶-2-基)丁-3-炔-1-醇衍生物的研究促进了用于金属络合的新配体的开发,特别是在形成镉(II)配合物方面。这在配位化学领域具有重要意义 (Hakimi 等,2013)。

酶促动力学拆分

- 用于动力学拆分的酶工具箱:该化合物一直是酶促动力学拆分研究的重点,特别是在合成叔醇和氰醇方面,证明了其在生物催化领域的重要性 (Nguyen 等,2010)。

铁配合物中的自旋态行为

- 铁(II) 自旋翻转研究:与 1-(吡啶-2-基)丁-3-炔-1-醇相关的铁(II)/二吡唑基吡啶配合物因其独特的自旋态行为而受到研究,为配位化合物中的自旋翻转现象提供了宝贵的见解 (Cook 等,2015)。

分子内氢键研究

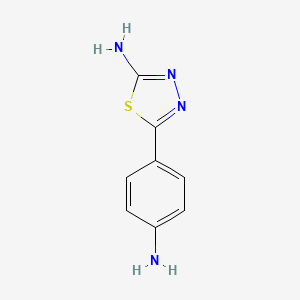

- 噻二唑-吡咯烷-2-醇物种中的氢键:对与 1-(吡啶-2-基)丁-3-炔-1-醇密切相关的噻二唑-吡咯烷-2-醇承载物种的研究强调了分子内 OH⋯N 氢键在决定这些分子构象特性中的重要性 (Laurella & Erben, 2016)。

金属离子络合研究

- 金属离子的络合:已研究了 (吡啶-2-基)氨基甲烷-1,1-二膦酸及其相关衍生物在锌(II)、镁(II) 和钙(II) 等金属离子存在下的络合行为,显示出在金属离子传感和配位化学中的潜在应用 (Matczak-Jon 等,2010)

未来方向

“1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds have significant potential with respect to a broad range of available chemical transformations and medicinal applications of the respective products . They could be used in the development of new pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .

作用机制

Target of Action

Similar compounds have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .

Mode of Action

It’s known that alkynyl-substituted nitrogen heterocycles, like this compound, are key intermediates in synthetic reaction series . They are predominantly used as building blocks for the construction of target molecules .

Biochemical Pathways

Similar compounds have been involved in the synthesis of α,β-acetylenic aldehydes from terminal alkynes, new solid state procedures/immobilization methods, novel sonogashira catalysts, and the regiochemistry of mitsunobu alkylations .

Result of Action

Similar compounds have shown potential anticancer, antibacterial, and antiviral activities .

Action Environment

It’s known that both the nature of the heteroaromatic ring and the substituents of the alkyne moiety can affect the stability of similar compounds .

属性

IUPAC Name |

1-pyridin-2-ylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVCNWQHHSEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

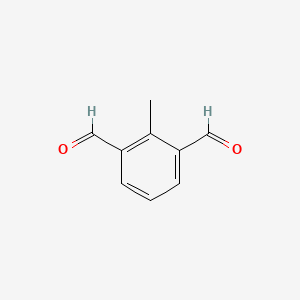

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)

![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)